

N-dodecyl-pSar25: A Physicochemical and Methodological Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	N-dodecyl-pSar25				
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **N-dodecyl-pSar25** is a synthetic amphiphilic polymer comprising a hydrophobic N-dodecyl tail and a hydrophilic polysarcosine (pSar) block with a degree of polymerization of 25. Polysarcosine, a polypeptoid, is the N-methylated form of polyglycine. This class of polymers has garnered significant interest as a promising alternative to polyethylene glycol (PEG) in drug delivery systems.[1][2] Their purported advantages include reduced immunogenicity, enhanced biocompatibility, and biodegradability.[1][2] **N-dodecyl-pSar25** is particularly relevant in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids, such as mRNA, where it serves as a "stealth" agent to prolong circulation time and improve therapeutic efficacy.[3][4][5] This guide provides a comprehensive overview of the known physicochemical properties of **N-dodecyl-pSar25**, detailed experimental protocols for its characterization, and a workflow for its application in drug delivery.

Physicochemical Properties

While specific experimental data for **N-dodecyl-pSar25** is not extensively available in peer-reviewed literature, its fundamental properties can be summarized from manufacturer data and comparison with similar polysarcosine-based lipids.

Table 1: General Physicochemical Properties of N-dodecyl-pSar25



Property	Value	Source
Molecular Formula	C87H152N26O25	[3]
Formula Weight	1961.14 g/mol	[3]
Appearance	White to off-white solid	Inferred
Solubility	Soluble in water and various organic solvents	Inferred from pSar properties

Table 2: Comparative Physicochemical Data of Related Polysarcosine Lipids

Quantitative data for **N-dodecyl-pSar25**, such as its critical micelle concentration (CMC) and hydrodynamic radius, are not readily found in the public domain. However, data from similar polysarcosine lipids with varying alkyl chain lengths can provide valuable reference points.

Compound	Critical Micelle Concentration (CMC)	Hydrodynamic Diameter (of micelles)	Experimental Conditions	Source
C18PSar12	Not Specified	10.1 nm	1 g/L in aqueous solution	[6]
C18PSar117	Not Specified	24.9 nm	1 g/L in aqueous solution	[6]
C14PSar11	Not Specified	9.6 nm	10 g/L in aqueous solution	[6]
C14PSar103	Not Specified	28.1 nm	10 g/L in aqueous solution	[6]

Note: The hydrodynamic diameter is expected to scale with the length of the hydrophilic pSar block.

Experimental Protocols



Detailed experimental protocols for the synthesis and characterization of **N-dodecyl-pSar25** are not published as a singular resource. However, established methodologies for similar polymers and lipid nanoparticles can be applied.

Synthesis of N-dodecyl-pSar25

The synthesis of **N-dodecyl-pSar25** is typically achieved through the ring-opening polymerization (ROP) of sarcosine N-carboxyanhydride (Sar-NCA) initiated by a primary amine, in this case, dodecylamine.

Materials:

- Sarcosine N-carboxyanhydride (Sar-NCA)
- Dodecylamine
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
- · Diethyl ether
- Argon or Nitrogen gas

Procedure:

- All glassware should be dried in an oven and cooled under an inert atmosphere (Argon or Nitrogen).
- Dissolve Sar-NCA in anhydrous DMF to a desired concentration.
- In a separate flask, dissolve dodecylamine in anhydrous DMF.
- Slowly add the dodecylamine solution to the Sar-NCA solution under vigorous stirring and an inert atmosphere. The molar ratio of Sar-NCA to dodecylamine will determine the target degree of polymerization (in this case, 25:1).
- Allow the reaction to proceed at room temperature for 24-48 hours.



- Monitor the reaction progress by taking aliquots and analyzing via FT-IR (disappearance of the NCA anhydride peaks) or ¹H-NMR.
- Upon completion, precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.
- Collect the precipitate by filtration or centrifugation.
- Wash the product multiple times with diethyl ether to remove unreacted monomer and initiator.
- Dry the final product, **N-dodecyl-pSar25**, under vacuum.
- Characterize the final product for its molecular weight and dispersity using Size Exclusion
 Chromatography (SEC) and for its chemical structure using ¹H-NMR.

Determination of Critical Micelle Concentration (CMC)

The CMC of an amphiphilic molecule like **N-dodecyl-pSar25** can be determined using various techniques. Fluorescence spectroscopy with a hydrophobic probe is a common and sensitive method.[7][8]

Materials:

- N-dodecyl-pSar25
- Pyrene (fluorescent probe)
- · High-purity water or buffer of choice
- Spectrofluorometer

Procedure:

 Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.



- Prepare a series of aqueous solutions of N-dodecyl-pSar25 with concentrations spanning a
 wide range around the expected CMC (e.g., from 10⁻⁸ M to 10⁻³ M).
- To each **N-dodecyl-pSar25** solution, add a small aliquot of the pyrene stock solution such that the final pyrene concentration is constant and very low (e.g., 10⁻⁶ M). Ensure the volume of the organic solvent is minimal (<1%) to not affect micellization.
- Allow the solutions to equilibrate for several hours or overnight at a constant temperature.
- Measure the fluorescence emission spectrum of each sample using a spectrofluorometer, with an excitation wavelength of 334 nm. Record the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
- Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the N-dodecyl-pSar25 concentration.
- The plot will show a sigmoidal curve. The CMC is determined from the midpoint of the transition, which corresponds to the concentration at which pyrene partitions into the hydrophobic micellar core.

Measurement of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles in suspension, providing the hydrodynamic radius (Rh) of micelles or nanoparticles.[9][10][11]

Materials:

- N-dodecyl-pSar25 solution (above CMC for micelles) or LNP suspension
- High-purity water or buffer, filtered through a 0.22 μm filter
- DLS instrument

Procedure:



- Prepare a sample of N-dodecyl-pSar25 micelles by dissolving the compound in filtered buffer at a concentration well above the determined CMC. For LNPs, dilute the formulation in a suitable buffer.
- Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 μm) directly into a clean, dust-free cuvette to remove any large aggregates or dust particles.
- Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
- Set the instrument parameters, including the viscosity and refractive index of the solvent, and the scattering angle.
- Perform the measurement. The instrument's software will analyze the fluctuations in scattered light intensity to generate an autocorrelation function.
- From the autocorrelation function, the diffusion coefficient (D) is calculated, and subsequently, the hydrodynamic radius (Rh) is determined using the Stokes-Einstein equation.
- The software will provide the size distribution profile, the average hydrodynamic radius (Z-average), and the polydispersity index (PDI), which indicates the broadness of the size distribution.

Application in Drug Delivery: Lipid Nanoparticle Formulation

N-dodecyl-pSar25 is primarily used in the formulation of LNPs for drug delivery. The following is a generalized workflow for preparing mRNA-loaded LNPs.[12][13]

Diagram of LNP Formulation Workflow





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Caption: Workflow for the formulation of mRNA-loaded lipid nanoparticles using **N-dodecyl-pSar25**.

Conclusion

N-dodecyl-pSar25 represents a significant advancement in the field of drug delivery, offering a promising alternative to traditional PEGylated lipids with potential benefits in biocompatibility and reduced immunogenicity. While comprehensive physicochemical data for this specific molecule is still emerging in the public domain, the established methodologies for polymer and nanoparticle characterization provide a robust framework for its evaluation and application. The protocols and workflows detailed in this guide are intended to equip researchers and drug development professionals with the necessary tools to effectively utilize **N-dodecyl-pSar25** in the development of next-generation nanomedicines.

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- To cite this document: BenchChem. [N-dodecyl-pSar25: A Physicochemical and Methodological Guide for Drug Delivery Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591769#what-are-the-physicochemical-properties-of-n-dodecyl-psar25]

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